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Compound of Interest

Compound Name: Sofosbuvir impurity H

Cat. No.: B1150397

In the landscape of pharmaceutical analysis, the choice between Ultra-Performance Liquid
Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) is pivotal for
ensuring the purity, safety, and efficacy of drug substances like Sofosbuvir. This guide provides
a detailed comparison of UPLC and HPLC for the separation of Sofosbuvir impurities,
supported by experimental data and protocols to aid researchers, scientists, and drug
development professionals in making informed decisions for their analytical needs.

Executive Summary

UPLC technology offers significant advantages over traditional HPLC for the analysis of
Sofosbuvir and its impurities, primarily in terms of speed, resolution, and sensitivity.[1] The use
of sub-2 um stationary phase particles in UPLC allows for faster separations and sharper
peaks, leading to improved detection of trace impurities.[2] While HPLC remains a robust and
widely used technique, UPLC provides enhanced performance, which can be critical in the
stringent regulatory environment of the pharmaceutical industry.[2][3] The choice between the
two ultimately depends on the specific analytical requirements, throughput needs, and
available resources.[3]

Data Presentation: UPLC vs. HPLC Performance
Metrics

The following table summarizes the key performance parameters for the separation of
Sofosbuvir and its impurities using UPLC and HPLC methods as reported in various studies.
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Parameter UPLC Method HPLC Method References
Significantly shorter Longer (e.g., 15-30
Analysis Time g Y ] ] ger (.9 [4][5]
(e.g., < 10 minutes) minutes)
Higher, leading to
) Good, but may be
i better separation of o
Resolution ) limited for complex [1112]
closely eluting )
_ N mixtures
Impurities
o Lower LOD and LOQ )
Sensitivity (LOD/LOQ) Higher LOD and LOQ [31[6]
due to sharper peaks
Reduced due to
Solvent Consumption shorter run times and Higher [11[3]
lower flow rates
Significantly higher Lower (typically <
System Backpressure J Yy ) ()./p Y [2][5]
(up to 15,000 psi) 6,000 psi)
Quantitative Data from Specific Studies:
Retention LOD LOQ
Analyte Method . . Reference
Time (min) (ng/mL) (ng/mL)
Sofosbuvir UPLC 1.425 0.27 0.83 [61[7]
Sofosbuvir HPLC 3.674 0.04 0.125 [819]
Sofosbuvir
Impurity HPLC 5.704 0.12 0.375 [8][9]
(Phosphoryl)
Sofosbuvir
Degradation HPLC 4.2 - - [10]
Product |
Sofosbuvir
Degradation HPLC 3.6 - - [10]
Product Il
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Note: The LOD and LOQ values are highly method-dependent and can vary based on the
specific impurity and instrumentation used.

Experimental Protocols

Detailed methodologies for representative UPLC and HPLC methods for the analysis of
Sofosbuvir impurities are provided below. These protocols are based on methods described in
the scientific literature.[6][8][9]

UPLC Method for Sofosbuvir and its Impurities

1. Chromatographic System:

o System: Waters ACQUITY UPLC H-Class or equivalent

o Detector: Photodiode Array (PDA) Detector

o Software: Empower

2. Chromatographic Conditions:

e Column: ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 pm)
» Mobile Phase A: 0.1% Formic acid in water

» Mobile Phase B: Acetonitrile

e Gradient Program:

o

0 min: 95% A, 5% B

5 min: 10% A, 90% B

[¢]

6 min: 10% A, 90% B

[e]

6.1 min: 95% A, 5% B

[e]

8 min: 95% A, 5% B

o
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e Flow Rate: 0.4 mL/min

e Column Temperature: 30°C

e Injection Volume: 2 uL

o Detection Wavelength: 260 nm
3. Sample Preparation:

o Standard Solution: Prepare a stock solution of Sofosbuvir reference standard in a suitable
diluent (e.g., 50:50 water:acetonitrile) to a concentration of 100 pg/mL.

e Impurity Stock Solutions: Prepare stock solutions of known Sofosbuvir impurities in the same
diluent.

o Sample Solution: Dissolve the Sofosbuvir drug substance or crush the tablet dosage form in
the diluent to achieve a final concentration of approximately 100 pg/mL of Sofosbuvir. Filter
the solution through a 0.22 um syringe filter before injection.

HPLC Method for Sofosbuvir and its Impurities

1. Chromatographic System:

o System: Agilent 1260 Infinity Il or equivalent

o Detector: UV-Vis Detector

o Software: OpenLab CDS

2. Chromatographic Conditions:

e Column: Agilent Eclipse XDB-C18 (250 x 4.6 mm, 5 um)[8][9]

» Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (50:50, v/v)[8][9]
» Elution Mode: Isocratic

e Flow Rate: 1.0 mL/min
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e Column Temperature: 30°C

e Injection Volume: 10 pL

o Detection Wavelength: 260 nm([8][9]
3. Sample Preparation:

o Standard Solution: Prepare a stock solution of Sofosbuvir reference standard in the mobile
phase to a concentration of 400 pg/mL.[9]

e Impurity Stock Solution: Prepare a stock solution of the phosphoryl impurity in the mobile
phase.[9]

o Sample Solution: Dissolve the Sofosbuvir drug substance or crush the tablet dosage form in
the mobile phase to achieve a final concentration of approximately 400 ug/mL of Sofosbuvir.
[9] Filter the solution through a 0.45 um syringe filter before injection.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a logical comparison of UPLC
and HPLC for impurity analysis.
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Caption: General workflow for Sofosbuvir impurity analysis using UPLC or HPLC.
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Caption: Logical comparison of UPLC and HPLC performance characteristics.

Conclusion

For the separation of Sofosbuvir impurities, UPLC emerges as a superior technique in terms of
speed, resolution, and sensitivity.[1] The ability to use smaller particle size columns allows for
more efficient separations, leading to shorter run times and reduced solvent consumption,
which are significant advantages in a high-throughput laboratory setting.[3][4] However, HPLC
remains a viable and robust option, particularly when existing validated methods are in place or
when the higher backpressure of UPLC systems is a concern.[2] The selection between UPLC
and HPLC should be based on a thorough evaluation of the specific analytical needs, desired
throughput, and available instrumentation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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